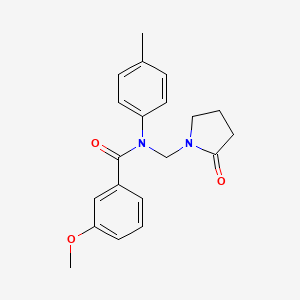

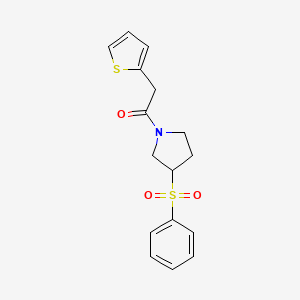

![molecular formula C21H23ClN4O3 B2361127 1-((1-(Benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-3-(5-chloro-2-methoxyphenyl)urea CAS No. 1797172-74-7](/img/structure/B2361127.png)

1-((1-(Benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-3-(5-chloro-2-methoxyphenyl)urea

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“1-(Benzo[d]oxazol-2-yl)piperidin-4-ol” is a chemical compound with the molecular formula C12H14N2O2 . It is used as a reactant in the preparation of 2-aminobenzoxazoles .

Synthesis Analysis

This compound can be prepared via cyclocondensation of aminophenols and amines using tetra-Me orthocarbonate or 1,1-dichlorodiphenoxymethane .Molecular Structure Analysis

The molecular structure of “1-(Benzo[d]oxazol-2-yl)piperidin-4-ol” consists of a benzoxazole ring attached to a piperidin-4-ol group .Chemical Reactions Analysis

As mentioned earlier, “1-(Benzo[d]oxazol-2-yl)piperidin-4-ol” is used as a reactant in the preparation of 2-aminobenzoxazoles .Physical And Chemical Properties Analysis

The compound has a molecular weight of 218.25 . It has a predicted boiling point of 379.8±52.0 °C and a predicted density of 1.292±0.06 g/cm3 . The melting point is 100-102 °C .Scientific Research Applications

Oxindole Synthesis and Medicinal Chemistry

1-((1-(Benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-3-(5-chloro-2-methoxyphenyl)urea has applications in the synthesis of oxindoles, which are significant in medicinal chemistry. The use of palladium-catalyzed C-H functionalization is a key method in this synthesis process, as described by Magano et al. (2014) in their study on oxindole synthesis via palladium-catalyzed C-H functionalization. This method is instrumental in the development of inhibitors for the serine palmitoyl transferase enzyme, which has relevance in medicinal chemistry synthesis (Magano, Kiser, Shine, & Chen, 2014).

Molecular Docking Studies for EGFR Inhibitors

The compound is also involved in molecular docking studies to understand its role as an EGFR (Epidermal Growth Factor Receptor) inhibitor. Karayel (2021) conducted an in-depth study of tautomeric properties, conformations, and mechanisms behind anti-cancer properties of similar benzimidazole derivatives. These studies provide insights into the most stable states of such structures and their potential anti-cancer activity, contributing significantly to cancer research (Karayel, 2021).

Antimicrobial Evaluation

This chemical compound is also relevant in antimicrobial research. Rani et al. (2014) synthesized novel imidazole ureas/carboxamides containing dioxaphospholanes. These derivatives, which are structurally similar to the query compound, were evaluated for antimicrobial properties. This kind of research aids in the development of new antimicrobial agents and contributes to the broader field of infectious disease research (Rani, Praveena, Spoorthy, & Ravindranath, 2014).

Radioligand Imaging in Neuroscience

In the field of neuroscience, compounds structurally similar to the queried chemical are synthesized for use as radioligands. Gao, Wang, and Zheng (2012) researched the synthesis of carbon-11-labeled arylpiperazinylthioalkyl derivatives for PET (Positron Emission Tomography) radioligand imaging. This type of research is crucial for understanding various neurological and psychiatric conditions (Gao, Wang, & Zheng, 2012).

properties

IUPAC Name |

1-[[1-(1,3-benzoxazol-2-yl)piperidin-4-yl]methyl]-3-(5-chloro-2-methoxyphenyl)urea |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23ClN4O3/c1-28-18-7-6-15(22)12-17(18)24-20(27)23-13-14-8-10-26(11-9-14)21-25-16-4-2-3-5-19(16)29-21/h2-7,12,14H,8-11,13H2,1H3,(H2,23,24,27) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUMMCBQVYSQPDZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)Cl)NC(=O)NCC2CCN(CC2)C3=NC4=CC=CC=C4O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23ClN4O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-chloro-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzamide](/img/structure/B2361046.png)

![N-(2,5-dimethylphenyl)-2-[[3-(2-fluorophenyl)-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2361048.png)

![(E)-3-(4-fluorophenyl)-1-(2-methylimidazo[1,2-a]pyridin-3-yl)-2-propen-1-one](/img/structure/B2361049.png)

![methyl 2-(1-methyl-1H-pyrazole-5-carboxamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2361051.png)

![N-(2,6-dimethylphenyl)-2-{(3Z)-3-[3-(4-fluorobenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide](/img/structure/B2361052.png)

![N-(3,5-dichlorophenyl)-2-[3-(trifluoromethyl)benzyl]-1,3-thiazole-4-carboxamide](/img/structure/B2361060.png)

![4-({[(2-Chlorophenyl)methyl]amino}methyl)-5-(hydroxymethyl)-2-methylpyridin-3-ol](/img/structure/B2361062.png)

![4-(3,6-Dihydro-2H-pyridin-1-yl)-1,6-dimethylpyrazolo[3,4-d]pyrimidine](/img/structure/B2361064.png)